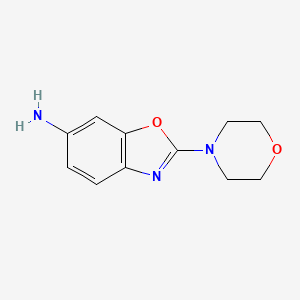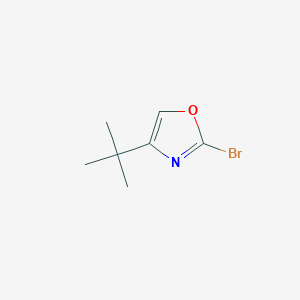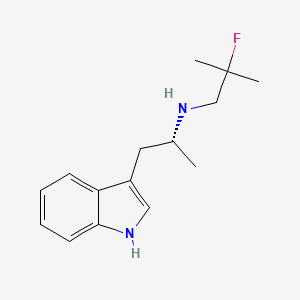
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine, or more commonly referred to as R-fluoromethamphetamine (R-FMA), is a novel psychoactive substance (NPS) that has recently been gaining attention in the scientific community. R-FMA is a chiral compound, meaning that it has two different forms, the R-form and the S-form, which are mirror images of each other. R-FMA is a derivative of methamphetamine, a Schedule II drug in the United States. It has been found to have similar effects to methamphetamine, but with fewer side effects.
Scientific Research Applications
Synthesis and Chemical Properties
(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine and its derivatives have been explored extensively in the field of synthetic chemistry. For instance, Peng et al. (2013) described a facile synthesis method for producing this compound, highlighting its cost-effectiveness and time-saving benefits due to high yield and excellent enantiopurity (Peng et al., 2013). Moreover, research by Li et al. (2009) on the crystal structure of related compounds offers valuable insights into their molecular geometry and stability, which is crucial for understanding their interactions in various applications (Li et al., 2009).
Potential Medical Applications
The compound's derivatives have been investigated for their potential in medical applications. For example, Bautista-Aguilera et al. (2014) identified a derivative as a new cholinesterase and monoamine oxidase dual inhibitor, suggesting its potential use in treating diseases like Alzheimer's (Bautista-Aguilera et al., 2014). Additionally, Menciu et al. (1999) synthesized derivatives in search of novel antiallergic compounds, indicating the compound's relevance in developing new therapeutic agents (Menciu et al., 1999).
Enzymatic and Biochemical Studies
The compound and its analogs have also been a subject of enzymatic and biochemical studies. For instance, Borowiecki et al. (2017) explored the lipase-catalyzed kinetic resolution of N-substituted derivatives, providing insights into the stereoselective synthesis of these compounds, which is essential for their pharmaceutical applications (Borowiecki et al., 2017).
Application in Molecular Imaging
In the field of molecular imaging, Nag et al. (2013) synthesized and evaluated fluorine-18 labeled derivatives of propargyl amine, including a compound structurally similar to this compound, for visualizing monoamine oxidase B (MAO-B) activity. This research opens avenues for using such compounds in positron emission tomography (PET) imaging (Nag et al., 2013).
Receptor Binding Studies
In receptor binding studies, Mamolo et al. (2008) synthesized derivatives to develop new sigma ligands, which are critical in understanding receptor interactions and developing targeted therapies (Mamolo et al., 2008).
properties
IUPAC Name |
2-fluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2/c1-11(18-10-15(2,3)16)8-12-9-17-14-7-5-4-6-13(12)14/h4-7,9,11,17-18H,8,10H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIVLMHOKZWHEW-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(C)(C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(C)(C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
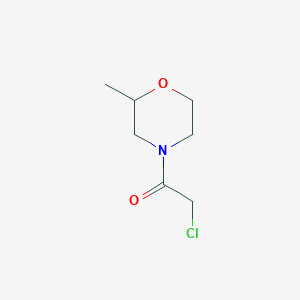

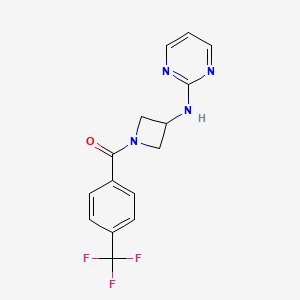
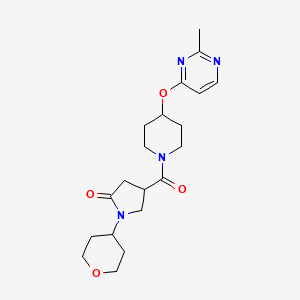
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)

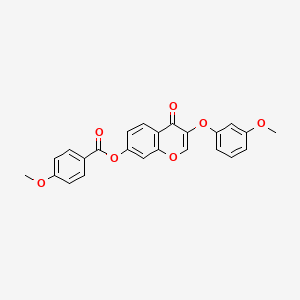
![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)
